Bis(methylsulfonyl)peroxide

Description

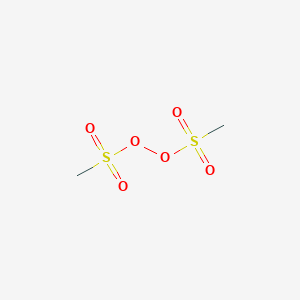

Structure

3D Structure

Properties

IUPAC Name |

methylsulfonyloxy methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O6S2/c1-9(3,4)7-8-10(2,5)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPAEZVERBCSTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563301 | |

| Record name | {[(Methanesulfonyl)peroxy]sulfonyl}methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001-62-3 | |

| Record name | {[(Methanesulfonyl)peroxy]sulfonyl}methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Elucidation of Bis Methylsulfonyl Peroxide

Electrochemical Synthesis Pathways

The electrochemical synthesis of bis(methylsulfonyl)peroxide presents a high-yield and clean route for its preparation. This method is predicated on the anodic oxidation of methanesulfonate (B1217627) sources in a suitable electrolyte system.

Anodic Oxidation of Methanesulfonate Anions

The core of the electrochemical synthesis lies in the anodic oxidation of methanesulfonate anions (CH₃SO₃⁻). In a typical setup, a solution containing a high concentration of methanesulfonic acid (MSA) or a salt such as sodium methanesulfonate is subjected to electrolysis. rsc.orgrsc.org At a smooth platinum anode, the methanesulfonate anion undergoes oxidation at high anodic potentials, typically in the range of +2.9 to +3.7 V versus the standard hydrogen electrode (SHE). rsc.org This process involves the transfer of an electron from the methanesulfonate anion to the anode, leading to the formation of a highly reactive intermediate.

Initial studies involving the anodic oxidation of a 10M aqueous solution of methanesulfonic acid resulted in poor current yields of less than 20%. rsc.org A significant improvement was achieved by using a solution of sodium methanesulfonate in anhydrous methanesulfonic acid, which provides a more efficient medium for the desired oxidation process. rsc.orgrsc.org

Formation Mechanisms via Methylsulfonyloxyl Radical Recombination

The anodic oxidation of the methanesulfonate anion generates the methylsulfonyloxyl radical (CH₃S(O)₂O•) as a key intermediate. rsc.org The formation of this compound is then accomplished through the dimerization or recombination of two of these radicals. rsc.org

The proposed mechanism involves the following steps:

Oxidation: CH₃SO₃⁻ → CH₃S(O)₂O• + e⁻

Recombination: 2CH₃S(O)₂O• → (CH₃SO₂)₂O₂

These newly formed this compound molecules are then desorbed from the surface of the anode into the bulk solution. researchgate.net The insolubility of the product in the electrolyte solution can sometimes lead to its deposition on the anode, which in some instances has caused localized heating and decomposition. rsc.org

Optimization of Electrolysis Parameters for Controlled Synthesis

The yield and purity of this compound produced via electrochemical methods are highly dependent on the optimization of various electrolysis parameters. Key factors that are controlled to ensure an efficient and safe synthesis include current density, electrolyte composition, and temperature.

Constant-current oxidation is a commonly employed technique for this synthesis. rsc.orgrsc.org Research has shown that using a solution of sodium methanesulfonate in anhydrous methanesulfonic acid can lead to high yields. rsc.org The product can be precipitated by cooling the electrolyte and then purified through recrystallization. This electrochemical method can produce this compound with a purity of 95% and yields exceeding 80%.

A patented method highlights a specific set of optimized conditions, including an electrolyte concentration of approximately 1.0 mol/L of sodium methanesulfonate in methanesulfonic acid, an electrolysis temperature of 25°C, and a direct current of 15.0mA, which resulted in a 90% yield. patsnap.com

Table 1: Optimization of Electrochemical Synthesis Parameters for this compound

| Parameter | Value/Range | Impact on Yield/Purity |

| Current Density | 30–60 mA/cm² | Higher current densities can accelerate the rate of oxidation. |

| Electrolyte Concentration | ~1.0 mol/L NaCH₃SO₃ in CH₃SO₃H | A high concentration of methanesulfonate ions is crucial for efficient reaction. patsnap.com |

| Temperature | 20–30°C | Elevated temperatures can lead to an increase in side reactions and potential decomposition of the product. |

| Anode Material | Platinum | A smooth platinum electrode is effective for the anodic oxidation process. rsc.org |

Chemical Synthesis Routes

Chemical synthesis offers an alternative, albeit sometimes less efficient, pathway to this compound, typically involving the reaction of a sulfonyl chloride with a peroxide reagent.

Reaction of Methanesulfonic Acid Chloride with Peroxide Reagents

A primary chemical method for synthesizing this compound involves the reaction of methanesulfonyl chloride (MsCl) with hydrogen peroxide. ulisboa.pt To manage the reactivity and prevent premature decomposition, the reaction is typically conducted at low temperatures, near 0°C, often under an inert atmosphere such as nitrogen. An excess of a concentrated hydrogen peroxide solution (e.g., 70% w/w) is added to the cooled methanesulfonyl chloride. google.com

The fundamental reaction is: 2CH₃SO₂Cl + H₂O₂ → (CH₃SO₂)₂O₂ + 2HCl

This reaction is often facilitated by the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which can otherwise interfere with the reaction or lead to degradation of the peroxide product.

Influence of Basic Catalysis on Peroxide Formation

The choice of base in the chemical synthesis of this compound is critical to the success and safety of the reaction. The base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the formation of the desired peroxide.

Triethylamine (B128534) (TEA) is a commonly cited base for this purpose. It is added dropwise to the reaction mixture to control the exothermic neutralization reaction. google.com One patented procedure using triethylamine reported a yield of approximately 60% after purification. google.com However, in some instances, the reaction with triethylamine has been reported to be violent. ulisboa.pt

Other bases have been explored with varying degrees of success. For example, the use of potassium carbonate in an ethanol/water solvent system resulted in the formation of a precipitate that subsequently dissolved or degraded, yielding no desired product. ulisboa.pt

Table 2: Influence of Base and Solvent on the Chemical Synthesis of this compound

| Base | Solvent | Yield (%) | Comments |

| Triethylamine (TEA) | Not specified | ~60% | Reaction can be violent; dropwise addition with cooling is necessary. ulisboa.ptgoogle.com |

| Potassium Carbonate (K₂CO₃) | EtOH/H₂O (10:9) | - | Precipitate formed but then degraded. ulisboa.pt |

| Potassium Carbonate (K₂CO₃) | H₂O | Traces | Only trace amounts of product were observed. ulisboa.pt |

Purity Considerations and By-product Formation in Synthetic Processes

The purity of this compound is a critical factor for its application, and the synthetic method employed directly influences the impurity profile. In the chemical synthesis route utilizing methanesulfonyl chloride and hydrogen peroxide, the initial product can have a purity of approximately 60%. google.com To enhance purity, methods such as recrystallization from non-polar solvents or column chromatography are employed to remove unreacted starting materials and by-products.

A significant by-product in this chemical method is the hydrochloride salt of the base used, for instance, triethylamine hydrochloride, which is formed during the neutralization of HCl. Incomplete reaction can also lead to the presence of unreacted methanesulfonyl chloride and hydrogen peroxide in the final product.

The electrochemical synthesis method is often highlighted for its ability to produce a high-purity product with a high yield. patsnap.com The process, which involves the electrolysis of sodium methanesulfonate in methanesulfonic acid, allows the this compound to precipitate directly from the reaction medium upon cooling. This precipitation facilitates a straightforward separation from the electrolyte solution. Subsequent purification can be achieved through recrystallization.

Regardless of the synthetic route, improper handling or storage can lead to decomposition. The hazardous decomposition products of this compound include carbon dioxide, carbon monoxide, and various sulfur oxides. biosynth.com When used in reactions, such as the oxidation of aromatic hydrocarbons like benzene, by-products like phenyl methanesulfonate and biphenyl (B1667301) can be formed. rsc.org

Table 2: Common By-products and Impurities in this compound Synthesis

| Synthetic Method | Common By-products and Impurities | Notes |

|---|---|---|

| Chemical Synthesis | Unreacted methanesulfonyl chloride, Unreacted hydrogen peroxide, Triethylamine hydrochloride (or other base salts) | The presence of these impurities necessitates purification steps like recrystallization or chromatography. |

| Electrochemical Synthesis | Residual methanesulfonic acid/sodium methanesulfonate | The product often precipitates in a relatively pure form, simplifying purification. |

| Decomposition | Carbon dioxide, Carbon monoxide, Sulfur oxides biosynth.com | Occurs under conditions of heat, light, or moisture. |

| Reaction By-products (Example: with Benzene) | Phenyl methanesulfonate, Biphenyl rsc.org | These are formed from the reaction of the peroxide with the substrate. |

Table 3: Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₂H₆O₆S₂ |

| Methanesulfonyl chloride | CH₃ClO₂S |

| Hydrogen peroxide | H₂O₂ |

| Triethylamine | C₆H₁₅N |

| Hydrochloric acid | HCl |

| Sodium methanesulfonate | CH₃NaO₃S |

| Methanesulfonic acid | CH₄O₃S |

| Carbon dioxide | CO₂ |

| Carbon monoxide | CO |

| Sulfur oxides | SOₓ |

| Phenyl methanesulfonate | C₇H₈O₃S |

Computational and Theoretical Investigations of Bis Methylsulfonyl Peroxide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for the computational investigation of bis(methylsulfonyl)peroxide due to its favorable balance of accuracy and computational cost. These studies have been instrumental in elucidating the molecule's structural preferences and decomposition pathways.

DFT calculations have been employed to predict the stable conformations of this compound. Theoretical analysis has identified three stable gauche conformers, arising from the rotation around the O–S bonds. nih.gov The notation G+/– is used to denote an anticlockwise or clockwise rotation around these bonds.

The three predicted conformers are G+G–, G+G+, and G–G–. Of these, the G+G– conformer is calculated to be the most stable in the gas phase, a stability that is likely attributed to intramolecular hydrogen bonding interactions. nih.govrsc.org Calculations performed at the B3LYP/6-311++G(d,p) level of theory indicate the relative energies of the other conformers. nih.gov The G–G– conformer is calculated to be 4.0 kJ·mol⁻¹ higher in energy, while the G+G+ conformer is 9.0 kJ·mol⁻¹ higher in energy than the most stable G+G– form. nih.gov

Interestingly, while theoretical calculations predict the G+G– conformer to be the most stable, single-crystal X-ray diffraction studies reveal that this compound crystallizes in the less stable G–G– conformation . nih.govrsc.org This discrepancy is rationalized by the presence of strong intermolecular interactions within the crystal lattice that stabilize the G–G– form over the otherwise more stable isolated conformer. nih.gov

| Conformer | Relative Energy (kJ·mol⁻¹) | Status |

|---|---|---|

| G+G– | 0.0 | Most Stable (Gas Phase) |

| G–G– | 4.0 | Observed in Crystal Structure |

| G+G+ | 9.0 | Least Stable |

The O–O bond is the weakest linkage in peroxide molecules and its bond dissociation energy (BDE) is a critical parameter for understanding the compound's thermal stability and its ability to act as a radical initiator. High-level ab initio calculations on a range of organic peroxides suggest that the average O–O BDE is significantly higher than traditionally assumed, with values typically falling in the range of 30-50 kcal/mol, depending on the substituents.

Both experimental and theoretical studies indicate that the decomposition of this compound is initiated by the cleavage of the O–O bond. This compound is known to be thermally unstable, decomposing explosively at temperatures above 70 °C. nih.gov The primary rate-determining step in both thermal and photolytic decomposition is the homolytic fission of the peroxide bond to generate two highly reactive methylsulfonyloxyl radicals. nih.gov

CH₃S(O)₂OOS(O)₂CH₃ → 2 CH₃S(O)₂O•

Computational modeling supports this pathway as the primary initiation step. The formation of these sulfonyloxyl radicals is consistent with the use of this compound as a free-radical initiator in polymerization reactions. While the initial bond-breaking step is well-established, detailed computational modeling of the complete potential energy surface, including subsequent radical reactions and the formation of final gaseous products, remains a complex task that has not been extensively detailed in the available literature.

Ab Initio and Semi-Empirical Quantum Chemical Calculations

While DFT methods are widely used, other computational approaches like ab initio and semi-empirical methods offer alternative means to study molecular properties. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without empirical parameterization and can provide very high accuracy, though at a greater computational expense. These methods have been used extensively to benchmark the BDEs of various peroxides.

Semi-empirical methods (like AM1 or PM3) simplify calculations by using parameters derived from experimental data, making them very fast and suitable for large molecules. However, their application to specific molecules like this compound is not widely documented in the scientific literature. The majority of computational investigations on this compound have favored the DFT approach for its balance of accuracy in describing electronic structure and conformational details.

Reaction Mechanism Modeling

Understanding the mechanisms by which this compound acts as an oxidant requires detailed modeling of its reaction pathways with various substrates. This involves identifying intermediates, and most importantly, characterizing the transition states that connect them.

Computational studies have been used to investigate the mechanism of oxidation reactions involving this compound. For certain reactions, these studies suggest a preference for a concerted transition state. A stepwise reaction process is considered less favorable as it is predicted to involve high energy barriers. This mechanistic insight is crucial for explaining the observed selectivity in its reactions, such as the selective oxidation of benzylic C-H bonds. However, specific published data detailing the calculated geometries of these transition states or the quantitative values of the reaction barriers for the decomposition or oxidation reactions of this compound are not widely available in the current literature.

Elucidation of Proton-Coupled Electron Transfer (PCET) Mechanisms

Recent studies have suggested that a proton-coupled electron transfer (PCET) mechanism may be responsible for the selective oxidation of benzylic alcohols to the corresponding aldehydes or ketones by this compound, without over-oxidation to carboxylic acids organic-chemistry.org. PCET pathways involve the concerted transfer of a proton and an electron from the substrate to the oxidant. This mechanism is often invoked to explain reactions that exhibit unusual selectivity and kinetic profiles that are inconsistent with simple electron transfer or proton transfer steps.

While detailed computational studies specifically elucidating the PCET mechanism for this compound are not extensively available in the current literature, theoretical investigations of PCET in other systems provide a framework for understanding its potential role here. Computational approaches, primarily employing Density Functional Theory (DFT), are used to map the potential energy surface of the reaction. These calculations can identify the transition state for the concerted transfer of a proton and an electron. Key parameters that are computationally scrutinized include the activation energy barrier for the PCET process, the synchronicity of the proton and electron transfer, and the nature of the orbitals involved in the transfer.

For the reaction of this compound with a benzylic alcohol, a plausible PCET mechanism would involve the transfer of the benzylic proton and an electron from the alcohol's oxygen to the peroxide. DFT calculations would be instrumental in:

Modeling the pre-reaction complex: Characterizing the geometry and energetics of the hydrogen-bonded complex formed between the alcohol and the peroxide.

Locating the PCET transition state: Identifying the geometry of the transition state and calculating the activation energy. This would be compared with the activation energies for stepwise pathways (i.e., initial proton transfer followed by electron transfer, or vice versa) to determine the most favorable reaction pathway.

Analyzing the electronic structure: Examining the changes in the electronic structure along the reaction coordinate to confirm the concerted nature of the proton and electron transfer.

Analysis of Charge Transfer (CT) Interactions in Reactive Intermediates

Charge transfer (CT) interactions are crucial in understanding the formation and stability of reactive intermediates. In the reactions of this compound, intermediates such as radicals or ionic species may be formed, and their interactions with other molecules in the reaction medium can be significantly influenced by CT phenomena.

At present, specific computational analyses of CT interactions in reactive intermediates derived from this compound are not well-documented in the literature. However, computational methods are well-suited to probe these interactions. Techniques such as Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory can be applied to the calculated wavefunctions of proposed intermediates.

A computational study of CT interactions would typically involve:

Calculation of interaction energies: Determining the strength of the interaction between the reactive intermediate and a neighboring molecule (e.g., solvent, substrate, or another reagent).

NBO analysis: Quantifying the extent of charge transfer between the donor and acceptor orbitals of the interacting species. This can reveal the nature and magnitude of the stabilizing CT interactions.

Visualization of molecular orbitals: Examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the interacting fragments to understand the orbital basis of the CT interaction.

Simulation of Radical-Mediated Pathways

The thermal or photochemical decomposition of peroxides often proceeds through radical-mediated pathways. For this compound, homolytic cleavage of the O-O bond would generate two methylsulfonyloxyl radicals (CH₃SO₃•). These highly reactive radicals can then initiate a cascade of further reactions.

While specific simulations of radical-mediated pathways for this compound are not readily found in the searched literature, computational methods provide powerful tools for investigating such processes. Ab initio molecular dynamics (AIMD) simulations can be employed to model the dynamic behavior of the system at the atomic level, capturing the bond-breaking and bond-forming events that characterize radical reactions.

A typical computational investigation of these pathways would include:

Calculation of bond dissociation energies (BDEs): Determining the energy required to homolytically cleave the O-O bond and other relevant bonds in the molecule. This provides insight into the initial steps of the radical chain reaction.

Mapping the potential energy surface for radical reactions: Identifying the transition states and intermediates for subsequent reactions of the methylsulfonyloxyl radical, such as hydrogen abstraction from a substrate or addition to a double bond.

AIMD simulations: Simulating the time evolution of the system to observe the complex sequence of events in the radical chain reaction, including initiation, propagation, and termination steps.

Computational Support for Kinetic and Thermodynamic Analyses

Computational chemistry offers robust methods to complement experimental kinetic and thermodynamic studies, providing a deeper understanding of reaction mechanisms and substituent effects.

Theoretical Kinetic Isotope Effect (KIE) Predictions

The kinetic isotope effect (KIE) is a powerful experimental tool for probing the mechanism of a reaction by determining the rate difference when an atom is replaced by its isotope. Theoretical calculations of KIEs can provide strong evidence for or against a proposed reaction mechanism.

For reactions involving this compound, such as the oxidation of alcohols where a C-H bond is cleaved, a primary deuterium KIE (kH/kD) would be expected. Computational prediction of the KIE for a proposed mechanism, like the PCET pathway, can be compared with experimental values.

The theoretical calculation of KIEs typically involves the following steps:

Locating the stationary points: Optimizing the geometries of the reactants and the transition state for the reaction using a suitable level of theory (e.g., DFT).

Calculating vibrational frequencies: Performing frequency calculations at the optimized geometries to obtain the zero-point vibrational energies (ZPVEs) for both the isotopically unlabeled and labeled species.

Calculating the KIE: The KIE is then calculated from the differences in the ZPVEs between the reactants and the transition state for the two isotopic systems.

Table 1: Hypothetical DFT-Calculated Kinetic Isotope Effects for the Oxidation of Benzyl Alcohol by this compound via a PCET Mechanism

| Level of Theory | ZPVE (Reactants, H) (kcal/mol) | ZPVE (TS, H) (kcal/mol) | ZPVE (Reactants, D) (kcal/mol) | ZPVE (TS, D) (kcal/mol) | Calculated kH/kD |

| B3LYP/6-31G(d) | 125.4 | 123.8 | 124.2 | 123.1 | 5.1 |

| M06-2X/def2-TZVP | 126.1 | 124.3 | 124.8 | 123.5 | 6.2 |

Note: This table presents hypothetical data for illustrative purposes, as specific computational studies on the KIE of this reaction were not found in the searched literature.

Computational Hammett Analysis for Substituent Effects

The Hammett equation is a widely used tool in physical organic chemistry to quantify the effect of substituents on the reactivity of aromatic compounds. A computational Hammett analysis can provide insights into the electronic nature of the transition state and the reaction mechanism.

In the context of this compound reactions, one could investigate the effect of substituents on the rate of oxidation of substituted benzylic alcohols. A computational Hammett analysis would involve:

Selecting a series of substrates: Choosing a set of benzylic alcohols with different electron-donating and electron-withdrawing substituents on the aromatic ring.

Calculating reaction rates or activation energies: For each substrate, the activation energy for the reaction with this compound would be calculated using a consistent level of theory.

Correlating with Hammett parameters: The calculated activation energies (or the logarithm of the calculated rate constants) would be plotted against the appropriate Hammett substituent constants (σ). The slope of this plot, the reaction constant (ρ), provides information about the charge development in the transition state.

Table 2: Hypothetical Data for a Computational Hammett Analysis of the Oxidation of Substituted Benzyl Alcohols

| Substituent (X) | Hammett Constant (σ) | Calculated ΔG‡ (kcal/mol) |

| p-OCH₃ | -0.27 | 16.5 |

| p-CH₃ | -0.17 | 17.2 |

| H | 0.00 | 18.1 |

| p-Cl | 0.23 | 19.0 |

| p-NO₂ | 0.78 | 20.5 |

Note: This table presents hypothetical data for illustrative purposes, as specific computational Hammett analyses for this reaction were not found in the searched literature. A negative ρ value from such a plot would indicate the buildup of positive charge at the benzylic position in the transition state, which would be consistent with a PCET mechanism involving significant electron transfer from the alcohol.

Reactivity Profiles and Applications in Organic Synthesis

Oxidative Reactivity in Carbon-Hydrogen Functionalization

Bis(methylsulfonyl)peroxide has emerged as a valuable tool for the direct functionalization of C-H bonds, a typically unreactive and ubiquitous moiety in organic molecules. Its application in this area allows for the introduction of oxygen and other functionalities with notable selectivity.

Selective Oxidation of Benzylic C-H Bonds

A significant application of this compound is the selective oxidation of benzylic C-H bonds. nih.gov These bonds, located on a carbon atom adjacent to an aromatic ring, are more reactive than other aliphatic C-H bonds but their selective oxidation can still be challenging. google.com

One of the key features of this compound is its ability to achieve the controlled monooxygenation of benzylic methylenes to form benzylic alcohols, a reaction that often suffers from over-oxidation to ketones with other oxidants. nih.govorganic-chemistry.org This selective synthesis is a significant advantage in the preparation of complex molecules where precise control of oxidation states is critical. The reaction proceeds through the formation of a benzylic mesylate intermediate, which is then hydrolyzed to the corresponding alcohol. ulisboa.pt A proposed proton-coupled electron transfer (PCET) mechanism may account for this distinct reactivity and selectivity for monooxygenation. nih.govorganic-chemistry.orgorganic-chemistry.org

The method for benzylic C-H oxidation using this compound demonstrates a broad substrate scope, accommodating both electron-rich and electron-deficient arenes. ulisboa.pt Research has shown that the reaction tolerates a wide array of sensitive functional groups, including olefins, alkynes, esters, and amines, making it suitable for the late-stage functionalization of complex molecules. organic-chemistry.org However, a limitation is the potential for over-oxidation with highly electron-rich substrates. organic-chemistry.org The process often utilizes a copper(I) acetate (B1210297) radical initiator. organic-chemistry.org

Below is a table summarizing the selective benzylic C-H oxidation of various substrates using this compound.

| Substrate | Product | Yield (%) |

| Toluene | Benzyl alcohol | 75 |

| Ethylbenzene | 1-Phenylethanol | 80 |

| Cumene | 2-Phenyl-2-propanol | 82 |

| 4-Chlorotoluene | 4-Chlorobenzyl alcohol | 70 |

| 4-Nitrotoluene | 4-Nitrobenzyl alcohol | 65 |

| Celecoxib Derivative | Hydroxylated Celecoxib | Not specified ulisboa.pt |

This table is a representation of typical results and yields may vary based on specific reaction conditions.

C-H Oxygenation of Aromatic and Heteroaromatic Systems

This compound is also effective for the direct C-H oxygenation of arenes and heteroarenes, providing a method for the synthesis of phenols and their derivatives. acs.org This transformation is significant for creating potential metabolites of pharmaceuticals and for introducing functional handles for further synthetic modifications. acs.org The reaction exhibits excellent functional group tolerance, even with highly functionalized substrates. acs.org The resulting aryl mesylates can be subsequently converted to other functional groups. acs.org For electron-poor arenes and certain heteroarenes like pyridine, pyrrole, and quinoxaline (B1680401) derivatives, the use of a ruthenium-based photocatalyst can extend the reaction's scope. acs.org

C-H Iodination of (Hetero)arenes

A novel application of this compound is in the regioselective C-H iodination of (hetero)arenes. nih.gov When combined with an iodide source, it is proposed to form a highly reactive sulfonyl-based hypoiodite (B1233010) species in situ. nih.gov This electrophilic iodinating reagent demonstrates a broad functional group tolerance, including compatibility with carboxylic acids, esters, amines, and sulfonamides. nih.gov The reaction provides a valuable method for introducing iodine atoms into aromatic and heteroaromatic systems, which are versatile synthetic intermediates for cross-coupling reactions and other transformations. nih.gov

Oxidation of Other Organic Substrates

Beyond C-H functionalization, this compound shows utility in the oxidation of other organic functional groups. A notable example is the controlled oxidation of methylthio (-SMe) groups to sulfones (-SO₂). This transformation is valuable in the synthesis of various sulfur-containing compounds.

Conversion of Methylthio (-SMe) Groups to Sulfones (-SO₂)

This compound is an effective reagent for the oxidation of methylthio (-SMe) groups to their corresponding sulfones (-SO₂). smolecule.com This transformation is a valuable tool in organic synthesis for modifying the electronic and steric properties of molecules. The oxidation process is generally clean and efficient.

For instance, the oxidation of sulfides to sulfones is a key step in the synthesis of various biologically active compounds and materials. While other oxidizing agents like hydrogen peroxide or m-CPBA can achieve this transformation, this compound offers an alternative under specific conditions. nih.govorganic-chemistry.org The reaction generally proceeds by the transfer of oxygen atoms from the peroxide to the sulfur atom of the methylthio group.

Table 1: Oxidation of Methylthio Compounds to Sulfones

| Substrate | Product | Reagent | Yield (%) |

|---|---|---|---|

| Bis(methylthio)methane | Bis(methylsulfonyl)methane | Hydrogen Peroxide/Acetic Acid | 82 |

Selective Transformations of Alcohols (excluding benzylic)

While research has highlighted the selective mono-oxygenation of benzylic alcohols to the corresponding aldehydes without over-oxidation, the reactivity of this compound with other types of alcohols is also of interest. organic-chemistry.org The selective oxidation of non-benzylic alcohols is a more challenging transformation due to the often similar reactivity of the starting material and the product. The unique reactivity of this compound, potentially operating through a proton-coupled electron transfer (PCET) mechanism, allows for differentiation between various types of C-H bonds, although the focus has largely been on benzylic positions. organic-chemistry.org

Role as a Radical Initiator in Organic Reactions

The peroxide linkage in this compound is relatively weak and can undergo homolytic cleavage upon thermal or photolytic stimulation to generate methylsulfonyloxyl radicals. smolecule.comresearchgate.netresearchgate.net This property makes it a useful radical initiator in various organic reactions. lookchem.comgoogle.comgoogle.com

Initiation of Polymerization Reactions

This compound serves as a free-radical initiator in polymerization processes. smolecule.comgoogle.com Upon decomposition, it generates radicals that can initiate the chain-growth polymerization of various monomers. smolecule.combiosynth.com It has been noted as a more active catalyst for the polymerization of vinylidene chloride at low temperatures compared to other peroxides. google.com The production of free radicals can be induced thermally, photolytically, or through metal catalysis. google.comgoogle.com

Generation and Reactivity of Methylsulfonyloxyl Radicals

The thermal or photolytic decomposition of this compound yields methylsulfonyloxyl radicals (CH₃SO₂O•). researchgate.netresearchgate.net These radicals are key intermediates in the reactions initiated by the peroxide. The formation of this compound can also occur through the recombination of two methylsulfonyloxyl radicals, which can be generated via the anodic oxidation of the methanesulfonate (B1217627) anion. researchgate.netresearchgate.netrsc.org

Electrophilic Reactivity with Nucleophilic Substrates

This compound can also exhibit electrophilic character, reacting with various nucleophiles. This reactivity allows for the introduction of the methylsulfonyloxy group into organic molecules.

Difunctionalization Reactions of Cyclic Enol Ethers

A notable application of the electrophilic nature of related sulfonyl peroxides is the 1,2-difunctionalization of cyclic enol ethers. Research has shown that bis(arylsulfonyl) peroxides can selectively sulfonylate the 3-position of cyclic enol ethers. nih.gov This process generates an oxocarbenium ion intermediate, which is subsequently trapped by a nucleophile, such as a carboxylic acid, at the 2-position. nih.gov This reaction proceeds in good yield and is compatible with a variety of cyclic enol ethers, including glycals, and different carboxylic acids. nih.gov While this specific research utilized bis(arylsulfonyl) peroxides, it provides a precedent for the potential reactivity of this compound in similar transformations. nih.govacs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Hydrogen peroxide |

| m-CPBA (meta-Chloroperoxybenzoic acid) |

| Bis(methylthio)methane |

| Bis(methylsulfonyl)methane |

| Vinylidene chloride |

| Bis(arylsulfonyl) peroxide |

| Carboxylic acid |

Reactions with Enamines and Enolates

The reactivity of this compound with electron-rich species such as enamines and enolates has not been extensively detailed in the reviewed literature. However, related peroxides, specifically bis(arylsulfonyl) peroxides, have been shown to react with cyclic enol ethers. In these reactions, the bis(arylsulfonyl) peroxide acts as an electrophilic sulfonylating agent. For instance, bis(nosyl) peroxide can selectively sulfonylate the 3-position of cyclic enol ethers. This process generates an oxocarbenium ion, which is subsequently trapped by a carboxylic acid nucleophile at the 2-position. nih.gov This reaction proceeds in good yield and is compatible with a variety of cyclic enol ethers, including glycals, and various carboxylic acids that serve as trapping reagents. nih.gov

While direct analogies for this compound are not explicitly available, the behavior of its aryl counterparts suggests a potential for similar reactivity patterns with enamines and enolates, which are also electron-rich and susceptible to electrophilic attack.

Comparative Studies with Analogous Peroxides and Oxidants

Distinctive Reactivity Versus Hydrogen Peroxide and Peroxycarboxylic Acids

This compound exhibits distinct reactivity compared to more common oxidants like hydrogen peroxide (H₂O₂) and peroxycarboxylic acids. A notable difference is its ability to achieve selective oxidation of benzylic C-H bonds to the corresponding alcohols without significant over-oxidation to ketones. organic-chemistry.org This selective behavior is attributed to a proposed proton-coupled electron transfer (PCET) mechanism. organic-chemistry.org

In contrast, hydrogen peroxide is a versatile and environmentally benign oxidant, yielding only water as a byproduct. acs.org However, its reactivity often requires activation by catalysts, and controlling the extent of oxidation can be challenging. acs.org For instance, in the presence of certain metal catalysts, H₂O₂ can lead to the formation of highly reactive oxygen species, which may result in less selective transformations. acs.org The need for portionwise addition of H₂O₂ in some catalytic systems highlights the efforts required to control its reactivity and prevent unproductive decomposition. acs.org

Peroxycarboxylic acids, often generated in situ from carboxylic acids and H₂O₂, are potent oxidants used in various applications, including Baeyer-Villiger oxidations and epoxidations. acs.orgresearchgate.net Their reactivity is generally higher than that of hydrogen peroxide itself. However, the use of peroxycarboxylic acids can introduce stoichiometric byproducts derived from the carboxylic acid component.

The unique reactivity profile of this compound, particularly its capacity for selective hydroxylations under specific conditions, sets it apart from the broader and sometimes less selective oxidizing capabilities of hydrogen peroxide and peroxycarboxylic acids.

Comparison with Bis(arylsulfonyl) Peroxides and Other Sulfonyl Peroxides

This compound is part of a larger class of sulfonyl peroxides, which includes bis(arylsulfonyl) peroxides. While sharing the core peroxide linkage flanked by sulfonyl groups, their reactivity can be modulated by the nature of the substituent (alkyl vs. aryl).

As previously mentioned, bis(arylsulfonyl) peroxides, such as bis(nosyl) peroxide, have been utilized for the difunctionalization of cyclic enol ethers. nih.gov This reaction highlights the electrophilic nature of the sulfonyl group in these reagents. The synthesis of bis(arylsulfonyl) peroxides, like bis(nitrobenzenesulfonyl) peroxide and bis(m-trifluoromethylbenzenesulfonyl) peroxide, has been achieved through the condensation of the corresponding sulfonyl chloride with hydrogen peroxide under basic conditions. ulisboa.pt

The reactivity of other sulfonyl peroxides, such as bis(trifluoromethylsulfuryl) peroxide, has also been investigated, indicating a broad field of study for this class of compounds. acs.org The specific reactivity of this compound in comparison to its aryl-substituted and other fluorinated analogues is an area of ongoing research, with the electronic and steric properties of the sulfonyl substituents playing a crucial role in determining the outcome of their reactions.

Structure-Reactivity Relationships with Bis(trimethylsilyl) Peroxide and Related Compounds

Bis(trimethylsilyl) peroxide (BTSP) serves as an interesting structural and reactive analogue to this compound. BTSP is an aprotic source of oxygen, which can be considered an anhydrous equivalent of hydrogen peroxide. organic-chemistry.orgwikipedia.org It is typically used in organic synthesis for oxidation reactions where the presence of water is undesirable. organic-chemistry.org

A key difference in their reactivity stems from the nature of the groups attached to the peroxide core. In this compound, the strongly electron-withdrawing methylsulfonyl groups render the peroxide bond susceptible to specific modes of cleavage, leading to its characteristic oxidizing properties. In contrast, BTSP, with its less electron-withdrawing trimethylsilyl (B98337) groups, primarily acts as a source of H₂O₂ upon controlled hydrolysis, often initiated by a catalytic amount of a proton source like water or methanol. organic-chemistry.org

The byproducts of their reactions also differ significantly. The reaction of this compound in hydroxylation reactions typically yields methanesulfonic acid derivatives. Conversely, the use of BTSP generates hexamethyldisiloxane, a volatile and relatively inert byproduct that can be easily removed from the reaction mixture by evaporation. organic-chemistry.org

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Applications Beyond C-H Functionalization

While the direct oxygenation of C-H bonds remains a cornerstone of bis(methylsulfonyl)peroxide's utility, current research is venturing into new territories, particularly the difunctionalization of unsaturated systems. A notable development is the use of bis(arylsulfonyl) peroxides, such as bis(nosyl) peroxide, in the 1,2-difunctionalization of cyclic enol ethers. In this transformation, the peroxide selectively sulfonylates the 3-position of the enol ether, which generates an oxocarbenium ion intermediate. This intermediate is then trapped by a carboxylic acid nucleophile at the 2-position, accomplishing a net 1,2-carbo-oxygenation across the double bond. This reaction proceeds in good yield and demonstrates tolerance for a variety of cyclic enol ethers and carboxylic acids. nih.gov

Another significant area of application is in polymerization. The thermal or photolytic decomposition of bis(alkanesulfonyl) peroxides generates sulfonyloxyl radicals, which are effective initiators for free-radical polymerization of monomers like styrene (B11656) and vinyl chloride. ulisboa.pt This capability opens avenues for its use in materials science for the synthesis of polymers with specific properties. biosynth.com For instance, the peroxide can react with a cationic monomer like phenoxy to form an active polymerization agent, which then propagates with other monomers to create cross-linked polymers. biosynth.com

Future work is expected to expand on these themes, exploring the difunctionalization of other unsaturated substrates like alkynes and allenes, and investigating the formation of heteroatom-heteroatom bonds.

Development of Catalytic Systems to Enhance Reactivity and Selectivity

To improve the efficiency and control of reactions involving this compound, the development of novel catalytic systems is a critical research frontier. While many reactions proceed under thermal or photolytic conditions, catalysis can offer milder reaction conditions, lower reagent loading, and, most importantly, control over selectivity (chemo-, regio-, and stereo-selectivity).

Drawing parallels from other peroxide systems like benzoyl peroxide (BPO), organo-redox catalysis presents a promising strategy. For example, triarylamines have been shown to catalyze the oxidative difunctionalization of alkenes using BPO. uni-koeln.de Applying similar organocatalytic approaches to BMSP could unlock new reactivity patterns or enhance existing ones under milder, metal-free conditions. Additionally, photocatalysis holds considerable potential. While direct photocatalytic applications of BMSP are still nascent, related processes, such as the photooxidation of sulfinate salts to generate sulfonyl radicals, suggest that light-mediated pathways could be developed for BMSP. researchgate.net This could enable transformations that are not accessible through thermal radical generation.

Transition metal catalysis, although less explored for BMSP compared to other oxidants, remains a viable avenue. Iron and copper complexes, known to activate peroxides for a range of oxidative transformations, could potentially be adapted to modulate the reactivity of the mesyloxyl radical generated from BMSP, steering reactions toward desired outcomes. researchgate.netrsc.org

Integration into Multicomponent Reactions and Cascade Processes

A major goal in modern synthesis is to increase molecular complexity in a single step. Multicomponent reactions (MCRs) and cascade (or tandem) processes, which create multiple bonds in one pot, are ideal for this purpose. Integrating this compound into such sequences is a compelling, albeit challenging, future direction.

The ability of BMSP to generate radicals or electrophilic intermediates could be harnessed to trigger a cascade sequence. For example, an initial BMSP-mediated oxidation could unveil a functional group that immediately participates in a subsequent intramolecular cyclization or intermolecular reaction with another component in the flask. Research into cascade reactions involving other radical initiators has demonstrated the power of this approach in rapidly assembling complex polycyclic molecules. vu.lt

The development of BMSP-triggered cascades could look like this:

Initiation: BMSP reacts with a substrate (e.g., via C-H abstraction or alkene addition).

Propagation/Cascade: The resulting radical or cationic intermediate undergoes a series of rapid, sequential transformations (e.g., cyclizations, fragmentations, or additions).

Termination: The cascade concludes with a final trapping step, yielding a complex product.

Realizing this potential will require careful tuning of substrates and reaction conditions to ensure the desired cascade pathway outcompetes simpler, single-step reactions.

Design and Synthesis of Functionalized this compound Derivatives for Tailored Reactivity

The reactivity of this compound can be finely tuned by modifying its structure. Replacing the methyl groups with other alkyl or aryl moieties (creating bis(alkanesulfonyl)- or bis(arylsulfonyl)peroxides) can alter the steric and electronic properties of the reagent, thereby influencing its stability, reactivity, and selectivity. google.com

For example, the use of bis(nosyl) peroxide in the difunctionalization of enol ethers highlights how introducing a strongly electron-withdrawing nosyl group can promote specific reaction pathways. nih.gov Research into designing functional multisulfonyl chloride initiators for polymerization has also shown that substituents on the aryl ring can affect the rate of radical generation. cmu.edu This principle can be directly applied to the design of new peroxide reagents.

Future research in this area will likely focus on synthesizing a library of functionalized derivatives to create a toolkit of reagents with tailored properties.

Table 1: Potential Modifications of Bis(sulfonyl)peroxide and Their Expected Effects

| Modification Type | Example Derivative | Expected Effect on Reactivity | Potential Application |

| Electronic Tuning | Bis(p-nitrophenylsulfonyl)peroxide | Increased electrophilicity, faster radical generation | Oxidation of less reactive substrates |

| Steric Hindrance | Bis(isopropylsulfonyl)peroxide | Increased selectivity, slower reaction rate | Regioselective functionalization |

| Introducing Functional Handles | Bis(4-vinylphenylsulfonyl)peroxide | Allows for post-reaction modification, polymerizable | Synthesis of functional materials |

| Solubility Control | Bis(long-chain alkylsulfonyl)peroxide | Increased solubility in nonpolar solvents | Reactions in hydrophobic media |

This strategic design of "designer" sulfonyl peroxides will enable chemists to select the optimal reagent for a specific synthetic challenge, much like the extensive families of phosphine (B1218219) ligands or N-heterocyclic carbenes used in catalysis.

Advanced Mechanistic Investigations of Complex Transformations

A deeper understanding of reaction mechanisms is crucial for controlling and expanding the synthetic utility of this compound. While the generation of the methylsulfonyloxyl radical (CH₃SO₃•) via homolytic fission of the O–O bond is a well-accepted primary step in many reactions, the subsequent pathways are often complex and highly dependent on the substrate and conditions. researchgate.net

Advanced computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these complex transformations. DFT calculations can be used to model bond dissociation energies, map potential energy surfaces, and characterize the transition states of competing reaction pathways. researchgate.net For instance, in the difunctionalization of enol ethers, computational studies could clarify the nature of the oxocarbenium ion intermediate and the factors governing the stereoselectivity of the nucleophilic attack. nih.gov

Spectroscopic studies are also vital for detecting and characterizing reactive intermediates. Matrix isolation techniques combined with IR and UV/Vis spectroscopy have been used to study the methylsulfonyloxyl radical and its subsequent reactions, such as its interaction with molecular oxygen in atmospheric chemistry models. rsc.orgrsc.org Applying these techniques to synthetically relevant transformations could provide direct evidence for proposed intermediates and reaction pathways.

Predictive Modeling for Unexplored Reaction Pathways and Substrates

The ultimate goal for any synthetic tool is to predict its behavior with new substrates and under new conditions without the need for extensive empirical screening. Machine learning (ML) and other statistical modeling techniques are emerging as powerful approaches to achieve this predictability in chemistry. ijnc.irnips.cc

While predictive models have not yet been specifically developed for this compound, successful applications in related areas of C-H oxidation and radical chemistry demonstrate a clear path forward. acs.orgmdpi.com For instance, predictive statistical models have been built to rationalize and forecast the site-selectivity of catalytic C–H oxidation reactions based on the electronic and steric properties of the substrate and catalyst. researchgate.netacs.org Similarly, Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the reaction rate constants for N-centered radicals. nih.gov

A future research program could involve:

Data Collection: Assembling a large, high-quality dataset of reactions involving BMSP and its derivatives, including information on substrates, conditions, yields, and selectivities.

Model Training: Using this dataset to train ML algorithms (e.g., neural networks, random forests) to identify the key molecular features that govern reactivity.

Prediction and Validation: Employing the trained model to predict the outcomes of unexplored reactions and then validating these predictions experimentally.

Such in silico tools would dramatically accelerate the discovery of new applications for this compound, allowing researchers to intelligently target substrates and design reaction conditions for desired transformations, moving the field from empirical discovery to rational design.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing bis(methylsulfonyl)peroxide in laboratory settings, and how can purity be ensured?

- Methodology : Synthesis typically involves controlled oxidation of methylsulfonyl precursors using hydrogen peroxide or peroxysulfuric acid under acidic conditions. For example, analogous syntheses of sulfonyl chlorides use H₂O₂ in HCl (e.g., methylsulfonyl chloride synthesis via S-methyl-isothiourea oxidation ). Purification may involve recrystallization from non-polar solvents or column chromatography to remove unreacted precursors. Ensure reaction monitoring via TLC or NMR to confirm intermediate formation.

- Safety : Conduct reactions in fume hoods with blast shields, adhering to EH&S guidelines for peroxide-forming chemicals (e.g., inert gas storage, pre-use peroxide testing) .

Q. What safety protocols are critical when handling this compound in research laboratories?

- Key Practices :

- Storage : Store under inert gas (argon/nitrogen) in airtight, opaque containers to prevent photodegradation and moisture ingress .

- Testing : Use peroxide test strips (Method A) or iodide titration (Method B) to detect peroxides before each use, especially if the compound is aged or exposed to air .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid contact with reducing agents or metals to prevent explosive decomposition .

Q. How should this compound be stored to maintain stability, and what testing intervals are advised?

- Stability : Degradation is accelerated by heat, light, and moisture. Store at 2–8°C in amber glass vials with PTFE-lined caps.

- Testing : Test for peroxides every 3 months if unopened, and before each use after opening. Discard if peroxide levels exceed 10 ppm, as higher concentrations pose explosion risks .

Advanced Research Questions

Q. What experimental approaches elucidate the decomposition mechanisms of this compound under varying conditions?

- Techniques :

- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify exothermic decomposition peaks and calculate activation energy via Kissinger analysis.

- Spectroscopy : Monitor real-time decomposition pathways using FT-IR or Raman spectroscopy to detect intermediate radicals (e.g., methylsulfonyl radicals) .

- Computational Studies : Density functional theory (DFT) can model bond dissociation energies and predict decomposition products under thermal or photolytic stress .

Q. How can the crystal structure and molecular conformation of this compound derivatives be resolved?

- Crystallography : Single-crystal X-ray diffraction is ideal for determining bond lengths and angles. For example, related sulfonyl compounds exhibit envelope conformations in pyrimidine rings, stabilized by C–H⋯O hydrogen bonds .

- Challenges : Peroxides are often thermally labile. Grow crystals at low temperatures (−50°C) using slow vapor diffusion methods with non-polar solvents.

Q. What advanced analytical techniques are suitable for quantifying this compound in complex matrices?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) or mass spectrometry (LC-MS) for high sensitivity. Calibrate against iodometric titration (Method B) for cross-validation .

- NMR : ¹³C NMR can distinguish sulfonyl and peroxide moieties, while ¹H NMR monitors degradation byproducts (e.g., methylsulfonic acid) .

Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., ΔHf, stability constants) of this compound?

- Strategies :

- Meta-Analysis : Compare datasets across studies using standardized conditions (e.g., solvent, temperature).

- Reproducibility Checks : Replicate experiments with rigorous controls (e.g., anhydrous reagents, inert atmospheres) .

- Collaborative Studies : Share raw data via FAIR-compliant platforms (e.g., open-access repositories) to enable cross-lab validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.